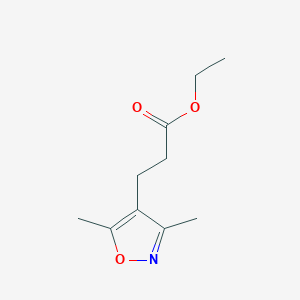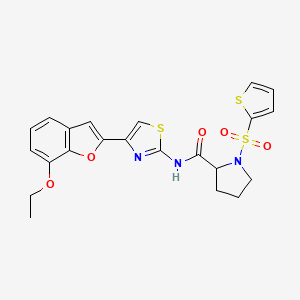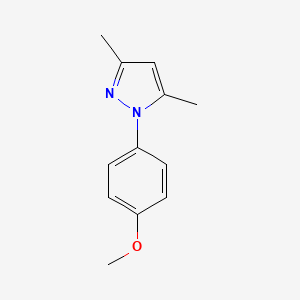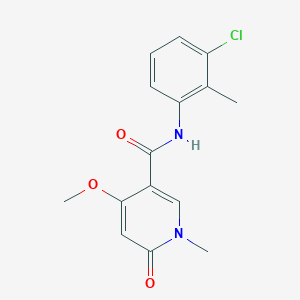
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a chemical compound with the CAS number 27428-42-8 . It is used extensively in scientific research due to its unique structure, which offers diverse applications, including drug synthesis, agrochemical development, and material science studies.
Synthesis Analysis
The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives has been reported in several studies . For instance, one study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique and has been analyzed in several studies . The compound’s unique structure offers diverse applications in various fields, including drug synthesis, agrochemical development, and material science studies.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate have been analyzed in several studies . For instance, the compound has an empirical formula of C8H11NO3, a CAS number of 116423-07-5, and a molecular weight of 169.18 .Applications De Recherche Scientifique
Drug Discovery
Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, is a significant component in the field of drug discovery . Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, as an isoxazole derivative, could potentially be used in the development of new drugs .
Eco-friendly Synthetic Strategies
The synthesis of isoxazoles often involves metal-catalyzed reactions, which can be costly, toxic, and generate significant waste . Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate could be used in the development of alternate, eco-friendly synthetic routes .
Synthesis of Isoxazoles
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate could be used in the regioselective synthesis of 3,5-disubstituted isoxazoles . This process could be carried out under mild basic conditions at ambient temperature .
Structural Determination
The structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can be determined by single crystal X-ray diffraction . This information could be useful in various fields, including materials science and pharmaceuticals .
DFT Calculations
The optimized structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can be calculated using the B3LYP method in Density Functional Theory (DFT) with the 6-311+G (2 d,p) basis set . This could be useful in theoretical studies of the molecule .
Inhibitory Effects on BRD4
Some synthesized compounds related to Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate have shown inhibitory effects on BRD4 . This suggests potential applications in the development of treatments for diseases related to BRD4 .
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives has been studied, particularly in the context of cancer therapy . For example, one study found that compound DDT26, a derivative of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, exhibited potent inhibitory effect on BRD4, a protein believed to play a key role in cancer progression .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKUODTTWGBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)


![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)


![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)
![3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758188.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)